molecular formula C7H5BrF3N B13907633 2-Bromo-3,4,6-trifluoro-N-methylaniline

2-Bromo-3,4,6-trifluoro-N-methylaniline

Cat. No.: B13907633
M. Wt: 240.02 g/mol
InChI Key: SBZRWCRXAGBTRM-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trifluoro-N-methylaniline is an organic compound with the molecular formula C7H5BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,6-trifluoro-N-methylaniline typically involves the bromination and trifluoromethylation of aniline derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4,6-trifluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,6-trifluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,4,6-trifluoro-N-methylaniline is unique due to the specific arrangement of bromine and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-3,4,6-trifluoro-N-methylaniline

InChI

InChI=1S/C7H5BrF3N/c1-12-7-4(10)2-3(9)6(11)5(7)8/h2,12H,1H3

InChI Key

SBZRWCRXAGBTRM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C=C1F)F)F)Br

Origin of Product

United States

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